Solubility Profile of 2-(Carboxymethyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals
Solubility Profile of 2-(Carboxymethyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. A comprehensive understanding of an API's solubility profile across a range of relevant organic solvents is not merely a data point; it is a critical guide for formulation scientists, process chemists, and pharmacologists. This technical guide provides an in-depth exploration of the solubility profile of 2-(Carboxymethyl)-6-fluorobenzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive public data on this specific molecule, this guide will leverage established principles and data from structurally similar compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data, thereby empowering researchers to make informed decisions in their development programs.
Physicochemical Characterization of 2-(Carboxymethyl)-6-fluorobenzoic Acid
A thorough understanding of a molecule's physicochemical properties is the foundation upon which its solubility profile is built. For 2-(Carboxymethyl)-6-fluorobenzoic acid, while specific experimental data is not widely available, we can infer its characteristics based on its structural motifs: a homophthalic acid backbone with a fluorine substituent.
Molecular Structure:
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IUPAC Name: 2-(Carboxymethyl)-6-fluorobenzoic acid
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CAS Number: 583881-07-6
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Molecular Formula: C₉H₇FO₄
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Molecular Weight: 198.15 g/mol
Predicted Physicochemical Properties:
The properties of the parent compound, homophthalic acid (2-(carboxymethyl)benzoic acid), and related fluorinated benzoic acids provide a strong basis for estimating the properties of our target molecule.
| Property | Predicted Value/Comment | Rationale and Expert Insights |
| pKa₁ (Benzoic Acid) | ~2.5 - 3.0 | The pKa of benzoic acid is ~4.2. The ortho-fluoro substituent is strongly electron-withdrawing, which significantly increases acidity (lowers pKa)[1][2]. The pKa of 2-fluorobenzoic acid is 3.27[2][3]. The additional carboxymethyl group at the 6-position will likely have a further, albeit smaller, acidifying effect. |
| pKa₂ (Acetic Acid) | ~4.5 - 5.0 | The pKa of the acetic acid moiety will be closer to that of phenylacetic acid (~4.3), but slightly influenced by the electronic environment of the substituted benzene ring. |
| logP (Octanol-Water Partition Coefficient) | 1.0 - 1.5 | Homophthalic acid has a low logP due to its two carboxylic acid groups. The introduction of a fluorine atom generally increases lipophilicity. However, the presence of two ionizable acidic groups will keep the molecule relatively hydrophilic. A reliable prediction would require specialized software[4][5][6]. |
| Melting Point (°C) | 170 - 185 | Homophthalic acid has a melting point of 178-182 °C[7][8]. Fluorine substitution can influence the crystal lattice energy and thus the melting point. For comparison, 2-fluoro-6-methylbenzoic acid melts at 124-125 °C[9], and 2-amino-6-fluorobenzoic acid melts at 167-169 °C. The exact melting point will be highly dependent on the crystal packing of the final solid form. |
| Crystal Structure | Likely forms hydrogen-bonded dimers. | Carboxylic acids commonly form dimers in the solid state through hydrogen bonding between the carboxyl groups[10]. The presence of the ortho-fluoro substituent may influence the planarity of the molecule and the overall crystal packing, as seen in related structures like 2-chloro-6-fluorobenzoic acid[10]. |
Expert Insight: The presence of two carboxylic acid groups makes 2-(Carboxymethyl)-6-fluorobenzoic acid a diacid. This will have a profound impact on its solubility, particularly in relation to pH in aqueous systems and its ability to act as a hydrogen bond donor in organic solvents. The ortho-fluoro substituent not only modulates the acidity of the benzoic acid proton but also influences the molecule's conformation, which can affect its crystal packing and, consequently, its dissolution.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method ensures that a true thermodynamic equilibrium is reached between the solid and liquid phases. The following protocol is a robust, self-validating system for determining the solubility of 2-(Carboxymethyl)-6-fluorobenzoic acid in a range of organic solvents.
Experimental Workflow
The overall workflow for determining the thermodynamic solubility is depicted below.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Protocol
Materials and Equipment:
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2-(Carboxymethyl)-6-fluorobenzoic acid (solid, of known purity)
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Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)
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Scintillation vials or other suitable sealed containers
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Orbital shaker with temperature control
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Syringe filters (0.22 µm, compatible with the organic solvents)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Volumetric flasks and pipettes
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Analytical balance
Step-by-Step Methodology:
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Preparation of Saturated Solutions:
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Add an excess amount of 2-(Carboxymethyl)-6-fluorobenzoic acid to a series of vials. An excess is critical to ensure that a solid phase remains at equilibrium.
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Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
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Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.
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Sample Collection and Preparation:
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Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
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Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
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Quantification by HPLC:
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Prepare a series of calibration standards of 2-(Carboxymethyl)-6-fluorobenzoic acid of known concentrations.
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Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be adjusted to ensure the compound is in a single ionic state for good peak shape[8][10].
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Construct a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of the diluted samples from the calibration curve.
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Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of 2-(Carboxymethyl)-6-fluorobenzoic acid in the specific solvent at the experimental temperature.
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Analysis and Interpretation of Solubility Data
The solubility of 2-(Carboxymethyl)-6-fluorobenzoic acid will be governed by the interplay of intermolecular forces between the solute and the solvent.
Key Intermolecular Interactions
The following diagram illustrates the potential interactions that will influence the dissolution process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. www.openmolecules.org [openmolecules.org]
- 5. FAFDrugs4 Descriptors [fafdrugs4.rpbs.univ-paris-diderot.fr]
- 6. PrologP | www.compudrug.com [compudrug.com]
- 7. Homophthalic acid CAS#: 89-51-0 [m.chemicalbook.com]
- 8. Homophthalic acid | 89-51-0 [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
